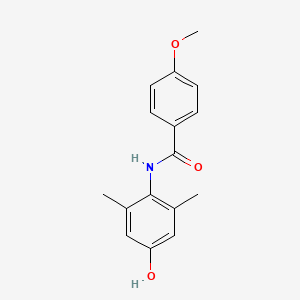

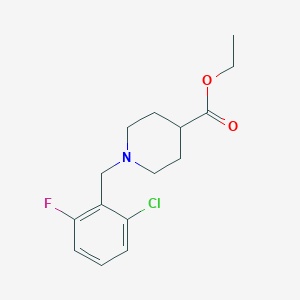

N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide" is a chemical compound with notable molecular and structural characteristics. Its analysis and understanding are vital in various scientific fields, including chemistry and pharmacology.

Synthesis Analysis

The synthesis of compounds related to N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide often involves acylation reactions. For example, the related compound N-3-hydroxyphenyl-4-methoxybenzamide was synthesized through the acylation of 3-aminophenol and 4-metoxybenzoylchloride in THF (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is typically determined using single crystal X-ray diffraction and DFT calculations. For instance, N-3-hydroxyphenyl-4-methoxybenzamide was found to crystallize in the monoclinic P2₁/c space group, and its geometry was evaluated under different models (Karabulut et al., 2014).

Chemical Reactions and Properties

In the realm of chemical reactions, these benzamides can undergo various transformations. For instance, the benzamide functionality in related compounds has been explored for reactions like tritium/hydrogen exchange (Hong et al., 2015).

Physical Properties Analysis

The physical properties of such compounds can be characterized using techniques like NMR, IR, and GC-MS, as seen in the characterization of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Al Mamari & Al Lawati, 2019).

Chemical Properties Analysis

Chemical properties often involve the study of intramolecular interactions, hydrogen bonding, and molecular conformations. For example, 2-hydroxybenzamide and 2-methoxybenzamide displayed intramolecular hydrogen bonding in their gas-phase structures (Aarset et al., 2013).

科学的研究の応用

Synthesis Techniques and Molecular Interactions

- Synthesis Processes : Studies have explored the synthesis of related compounds, providing insights into chemical reactions and structural configurations. For example, the preparation of pyrimidine derivatives involves cyclization reactions, offering knowledge about chemical synthesis methods (Zhao, 2002).

- Molecular Structure Analysis : Research on similar benzamide derivatives like N-3-hydroxyphenyl-4-methoxybenzamide has been conducted, involving acylation reactions and structural characterization through techniques like X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Pharmacological Research and Bioactivity

- Potential Pharmaceutical Applications : Various studies have synthesized and evaluated benzamide derivatives for their pharmacological activities. For instance, N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives have been investigated for gastrointestinal prokinetic activities (Sakaguchi et al., 1992).

- Bioactive Properties : Research has been conducted on compounds with benzamide functionalities to assess their bioactivity. This includes the study of dimethyl and diethyl derivatives of N'-(2-hydroxy-3-methoxybenzylidene)formohydrazide ligand for antileishmanial, antiurease, antibacterial, and antifungal activities (Shujah et al., 2013).

Material Science and Environmental Applications

- Adsorption and Removal Studies : Research on the removal of environmental pollutants using benzamide derivatives has been explored. For instance, tertiary amine-functionalized adsorption resins have been studied for the removal of benzophenone-4 from water, demonstrating environmental applications (Zhou et al., 2018).

Other Research Areas

- Chemical Properties and Reactions : Studies have also focused on the chemical properties and reactions of benzamide derivatives. This includes research on the solid-phase peptide synthesis of peptide alkyl-amides and esters using benzamide resins (Nicolás et al., 1992).

- Antioxidant Potential : Benzamide derivatives have been investigated for their antioxidant properties. A study on N-arylbenzamides with various groups revealed their antioxidative potential, providing insights into the design of potent antioxidants (Perin et al., 2018).

特性

IUPAC Name |

N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-10-8-13(18)9-11(2)15(10)17-16(19)12-4-6-14(20-3)7-5-12/h4-9,18H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGZJLIHBVHPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)OC)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)

![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-phenylpiperazine](/img/structure/B5546453.png)

![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)

![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B5546476.png)

![1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)

![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)

![4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5546497.png)